Rel-tert-butyl (1R,5S,6s)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate acetate
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Overview
Description
TERT-BUTYL REL-(1R,5S,6S)-6-AMINO-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE ACETATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes an azabicyclohexane ring system. The presence of an amino group and a carboxylate ester makes it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL REL-(1R,5S,6S)-6-AMINO-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE ACETATE typically involves multiple steps, starting from simpler precursors. One common method involves the formation of the azabicyclohexane ring system through a cyclization reaction. The amino group is introduced via reductive amination, and the tert-butyl ester is formed through esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL REL-(1R,5S,6S)-6-AMINO-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE ACETATE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Conversion to alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
TERT-BUTYL REL-(1R,5S,6S)-6-AMINO-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE ACETATE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in enzyme inhibition assays.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of TERT-BUTYL REL-(1R,5S,6S)-6-AMINO-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE ACETATE involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bicyclic structure provides rigidity, enhancing its binding affinity and specificity. Pathways involved may include enzyme inhibition, receptor binding, and modulation of biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- rel-(1R,5S,6r)-tert-Butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-butyl (1R,5S,6R)-6-[(methylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
TERT-BUTYL REL-(1R,5S,6S)-6-AMINO-3-AZABICYCLO[310]HEXANE-3-CARBOXYLATE ACETATE is unique due to its specific stereochemistry and functional groups The combination of the tert-butyl ester and the azabicyclohexane ring system provides distinct chemical properties and reactivity compared to similar compounds
Properties
Molecular Formula |
C12H22N2O4 |
---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
acetic acid;tert-butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C10H18N2O2.C2H4O2/c1-10(2,3)14-9(13)12-4-6-7(5-12)8(6)11;1-2(3)4/h6-8H,4-5,11H2,1-3H3;1H3,(H,3,4)/t6-,7+,8?; |
InChI Key |
WPPBDMFHRIZJOG-PAFGHYSMSA-N |
Isomeric SMILES |
CC(=O)O.CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2N |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)N1CC2C(C1)C2N |
Origin of Product |
United States |
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